N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
VCID: VC11144675
Molecular Formula: C12H10N6OS
Molecular Weight: 286.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
The compound N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic molecule that combines a thiazole ring with a tetrazole group attached to a benzamide backbone. This structure suggests potential applications in pharmaceuticals or materials science due to the presence of both thiazole and tetrazole moieties, which are known for their biological activity and stability. Biological Activity
Materials Science
Research Findings and DataGiven the lack of specific data on N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, we can look at similar compounds for insights:
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Product Name | N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | ||||||||||||||||
Molecular Formula | C12H10N6OS | ||||||||||||||||
Molecular Weight | 286.31 g/mol | ||||||||||||||||
IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-4-(tetrazol-1-yl)benzamide | ||||||||||||||||
Standard InChI | InChI=1S/C12H10N6OS/c1-8-6-20-12(14-8)15-11(19)9-2-4-10(5-3-9)18-7-13-16-17-18/h2-7H,1H3,(H,14,15,19) | ||||||||||||||||
Standard InChIKey | RFYIXHOKHXUMRU-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | ||||||||||||||||
Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | ||||||||||||||||
PubChem Compound | 862167 | ||||||||||||||||
Last Modified | Apr 15 2024 |
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